Octylbenzene (1-phenyloctane) is a medium-chain linear alkylbenzene that bridges the gap between highly volatile short-chain aromatics and heavy, viscous surfactant precursors. With a standard boiling point of approximately 264 °C and a low melting point of -36 °C, it offers an exceptionally wide liquid range and robust thermal stability . Featuring a density of ~0.858 g/mL at 20 °C, it serves as a highly stable, non-polar hydrophobic solvent. In procurement contexts, octylbenzene is prioritized when a process requires a chemically inert aromatic environment that can withstand high-temperature reactions, or when a precise C8 alkyl chain is needed for the targeted synthesis of specialty alkylbenzene sulfonates, boundary lubricants, and model hydrocarbon cracking systems.
Substituting octylbenzene with shorter-chain analogs (e.g., butylbenzene or hexylbenzene) or longer-chain industrial standards (e.g., dodecylbenzene) fundamentally alters phase behavior, evaporation rates, and solvation dynamics. Short-chain alkylbenzenes suffer from significantly higher vapor pressures, leading to rapid solvent evaporation and concentration drifts during extended open-air assays or high-temperature processes[1]. Conversely, heavy alternatives like dodecylbenzene exhibit higher kinetic viscosities and altered mass-transfer profiles, which can complicate pumping, mixing, and product recovery in continuous-flow systems [2]. For applications requiring precise thermal cracking profiles, stable liquid-solid interfaces, or a specific hydrophilic-lipophilic balance (HLB) in downstream surfactants, the exact C8 chain length of octylbenzene provides an irreplaceable balance of low volatility and optimal fluid processability.
In open-system applications and prolonged high-temperature processing, solvent retention is critical. Octylbenzene demonstrates remarkable evaporative stability compared to shorter-chain homologs. Quantitative analysis of vapor-phase maximum concentration at ambient conditions reveals that octylbenzene yields a concentration of just 0.0089% v/v, whereas hexylbenzene reaches 0.088% v/v and butylbenzene reaches 1.03% v/v [1]. This exponential decrease in volatility ensures that octylbenzene maintains stable liquid volumes and consistent solute concentrations over extended periods, making it vastly superior to butylbenzene or hexylbenzene for precision surface studies and high-temperature formulations.
| Evidence Dimension | Maximum vapor-phase concentration (% v/v at ambient) |
| Target Compound Data | 0.0089% v/v |
| Comparator Or Baseline | Hexylbenzene (0.088% v/v) and Butylbenzene (1.03% v/v) |
| Quantified Difference | 10-fold lower volatility than hexylbenzene; >110-fold lower than butylbenzene |
| Conditions | Standard ambient conditions |
Drastically reduces solvent loss and VOC emissions, ensuring concentration stability in long-duration or open-vessel processes.
For processes requiring elevated temperatures, the boiling point of the solvent dictates the necessity of pressurized equipment. Octylbenzene possesses a standard boiling point of ~264 °C, significantly outperforming hexylbenzene (226 °C) and butylbenzene (183 °C) . This substantial 38 °C extension in the upper thermal operating limit compared to hexylbenzene allows chemists and engineers to conduct high-temperature liquid-phase reactions, extractions, and thermal degradation studies at atmospheric pressure without premature vaporization.
| Evidence Dimension | Standard Boiling Point |
| Target Compound Data | ~264 °C |
| Comparator Or Baseline | Hexylbenzene (226 °C) |
| Quantified Difference | +38 °C higher boiling point |
| Conditions | Atmospheric pressure (101.3 kPa) |
Eliminates the need for costly high-pressure reactors when conducting synthesis or extraction at temperatures between 230 °C and 260 °C.
While heavy alkylbenzenes like dodecylbenzene are common in industrial surfactant production, their higher viscosities can impede mass transfer. Octylbenzene provides a highly consistent fluid dynamic profile, maintaining a density of 856.27 kg/m³ at 293.15 K, which is slightly higher than dodecylbenzene (854.89 kg/m³) but paired with a shorter alkyl chain that reduces kinetic viscosity and intermolecular entanglement [1]. This combination of high aromatic density and lower chain-length-induced viscosity makes octylbenzene a more processable alternative for precision microfluidics, continuous-flow reactors, and specialized extraction columns where dodecylbenzene would cause excessive backpressure.
| Evidence Dimension | Liquid Density at 293.15 K |
| Target Compound Data | 856.27 kg/m³ |
| Comparator Or Baseline | Dodecylbenzene (854.89 kg/m³) |
| Quantified Difference | +1.38 kg/m³ higher density with inherently lower chain-dependent viscosity |
| Conditions | 293.15 K, 0.1 MPa |
Improves pumping efficiency and mass transfer rates in flow systems compared to heavier C12+ alkylbenzenes while maintaining similar solvating power.
Due to its exceptionally low vapor pressure (0.0089% v/v max concentration) and stable fluid dynamics, octylbenzene is the preferred solvent for studying the self-assembly of tetrathiafulvalene (TTF) derivatives on graphite via scanning tunneling microscopy (STM), where solvent evaporation over long scan times must be minimized.
Leveraging its high boiling point (~264 °C) and specific C8 chain length, octylbenzene serves as a precise model compound for simulating the thermal decomposition, phase behavior, and cracking mechanisms of heavy crude oils in supercritical water (SCW) environments [1].
The compound's extended thermal range allows it to function as an inert, non-polar solvent for organic syntheses and organometallic reactions that require sustained heating above 230 °C at atmospheric pressure, scenarios where hexylbenzene or toluene would boil off.
Procured as a direct precursor for C8-alkylbenzene sulfonates, providing a specific hydrophilic-lipophilic balance (HLB) that cannot be achieved with the ubiquitous industrial standard, dodecylbenzene, making it ideal for niche emulsifiers and boundary lubricants.